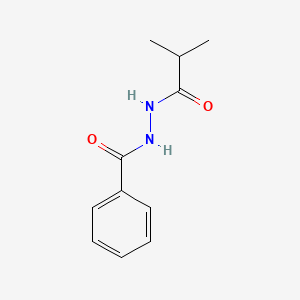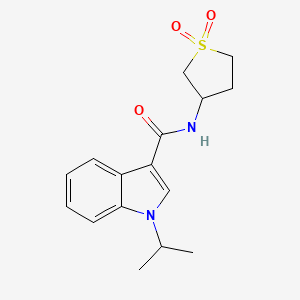
N'-(isobutyryl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(isobutyryl)benzohydrazide is an organic compound that belongs to the class of hydrazides. Hydrazides are known for their diverse biological activities and are widely used in various fields of chemistry and biology. This compound is characterized by the presence of an isobutyryl group attached to the benzohydrazide moiety, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(isobutyryl)benzohydrazide typically involves the condensation of isobutyric acid hydrazide with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the reactants to the desired product. The crude product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of N’-(isobutyryl)benzohydrazide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and reduce production time. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(isobutyryl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
N’-(isobutyryl)benzohydrazide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(isobutyryl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit urease activity, which is crucial for the survival of certain microorganisms . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N’-(isobutyryl)benzohydrazide can be compared with other similar compounds, such as:
Benzohydrazide: A simpler hydrazide with similar reactivity but lacking the isobutyryl group.
N’-benzylidene-4-tert-butylbenzohydrazide: A derivative with a benzylidene group, exhibiting different biological activities.
N’-benzylidene-2-hydroxymethylbenzohydrazide: Another derivative with a hydroxymethyl group, used in different applications.
The uniqueness of N’-(isobutyryl)benzohydrazide lies in its specific structure, which imparts distinct chemical and biological properties compared to other hydrazides.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N'-(2-methylpropanoyl)benzohydrazide |
InChI |
InChI=1S/C11H14N2O2/c1-8(2)10(14)12-13-11(15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,14)(H,13,15) |
InChI Key |
BHPFYQSVJOZVGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(furan-2-ylmethyl)hexanamide](/img/structure/B12162032.png)
![3-(4-bromophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12162043.png)
![methyl 4,5-dimethoxy-2-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12162047.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenylprop-2-en-1-one](/img/structure/B12162054.png)
![3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}propan-1-one](/img/structure/B12162059.png)
![(5Z)-3-butyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12162067.png)
![N-[2-(1H-indol-5-ylamino)-2-oxoethyl]pyrazine-2-carboxamide](/img/structure/B12162079.png)
![1-(4-Tert-butylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B12162085.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12162105.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12162109.png)
![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide](/img/structure/B12162114.png)

![2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B12162122.png)
![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B12162124.png)
